1,2-Didehydro tranexamic acid
Übersicht
Beschreibung
1,2-Didehydro tranexamic acid, also known as 4-(Aminomethyl)cyclohex-1-enecarboxylic acid, is a compound with the molecular formula C8H13NO2 . It has a molecular weight of 155.19 g/mol . The compound is a synthetic derivative of lysine and is considered an antifibrinolytic agent .
Synthesis Analysis
The synthesis of tranexamic acid, a similar compound, has been reported via a seven-step route from the readily available starting material dimethyl terephthalate . The process involves a direct and efficient method for the preparation of key intermediate methyl 4-(acetamidomethyl)benzoate by one-pot hydrogenation and acylation in acetic anhydride using Ni/Al2O3 as a catalyst . The synthesis avoids the use of toxic reagents (CrO3, Cl2), solvent (CCl4), and expensive catalyst (PtO2), which were issues in previous methodologies .Molecular Structure Analysis
The molecular structure of 1,2-Didehydro tranexamic acid consists of 8 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The IUPAC name for the compound is 4-(aminomethyl)cyclohexene-1-carboxylic acid .Physical And Chemical Properties Analysis
1,2-Didehydro tranexamic acid has a molecular weight of 155.19 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 155.094628657 g/mol . The compound has a topological polar surface area of 63.3 Ų and a heavy atom count of 11 .Wissenschaftliche Forschungsanwendungen
Antifibrinolytic Mechanism and Clinical Applications
Tranexamic acid's primary mechanism of action involves the inhibition of plasminogen activation and plasmin activity, which prevents the dissolution of fibrin clots. This property has been exploited in various clinical settings to manage abnormal bleeding where hyperfibrinolysis is implicated. It has shown efficacy in reducing perioperative blood loss in numerous surgical procedures, including cardiac, orthopedic, and prostate surgeries, by significantly lowering the need for blood transfusions. Its application extends to gynecological disorders, trauma management, and hereditary angioneurotic edema, demonstrating a broad utility in conditions requiring antifibrinolytic intervention (McCormack, 2012).
Risks and Management of Associated Seizures
While tranexamic acid is generally well-tolerated, its association with an increased incidence of postoperative seizures has been noted, particularly in patients undergoing cardiac surgery. This review aims to raise awareness and understanding among clinicians regarding the incidence, risk factors, and potential treatments for tranexamic acid-associated seizures, emphasizing the importance of informed usage in susceptible populations (Lecker et al., 2015).
Trauma and Hemorrhage Control
In the context of trauma and severe hemorrhage, tranexamic acid has been recognized for its life-saving potential. Its early administration in trauma patients has been correlated with a significant reduction in mortality rates, without increasing the risk of thromboembolic events. This has propelled its inclusion in trauma care protocols, advocating for its broader application in emergency medicine (Pusateri et al., 2013).
Dermatological Applications
Beyond its hemostatic capabilities, tranexamic acid has found utility in dermatology, particularly in the management of melasma, rosacea, urticaria, and post-inflammatory hyperpigmentation. Its anti-inflammatory and anti-melanin-producing properties have broadened the scope of its clinical use, though its procoagulant nature warrants caution, especially during the COVID-19 pandemic (Kim & Lim, 2022).
Orthopedic Surgery: Efficacy, Safety, and Cost-effectiveness
In orthopedic surgery, tranexamic acid has been highlighted for its efficacy in reducing blood loss and the need for transfusions, contributing to more cost-effective care. Despite variations in administration routes and dosages, its safety profile remains favorable, with no significant increase in thromboembolic complications among healthy patients. However, further research is needed to establish optimal dosing and administration protocols for high-risk patients (Lin & Woolf, 2016).
Zukünftige Richtungen
Future research on tranexamic acid, a related compound, is suggested to focus on determining dosing regimens in major noncardiac surgery and plasma concentration levels associated with inducing seizures . Tranexamic acid dosing regimens should be decreased in patients with chronic kidney dysfunction secondary to reduced clearance and drug accumulation .
Eigenschaften
IUPAC Name |
4-(aminomethyl)cyclohexene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h3,6H,1-2,4-5,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPZFPYJTSAQPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCC1CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Didehydro tranexamic acid | |
CAS RN |
330838-52-3 | |
Record name | 1,2-Didehydro tranexamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330838523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-DIDEHYDRO TRANEXAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WP87419XG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.